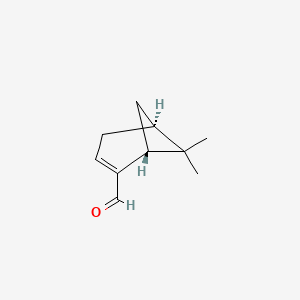
Phenylbutazone calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylbutazone calcium is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, antipyretic, and analgesic properties. It is primarily used in veterinary medicine, particularly for the treatment of musculoskeletal disorders in horses. This compound is not commonly used in human medicine due to its potential for severe adverse effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenylbutazone calcium involves the reaction of phenylbutazone with calcium salts. The process typically includes the following steps:
Preparation of Phenylbutazone: Phenylbutazone is synthesized by the condensation of hydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with phenylhydrazine.
Formation of this compound: Phenylbutazone is then reacted with calcium chloride or calcium acetate in an aqueous or alcoholic medium to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized for maximum yield and minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Phenylbutazone calcium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolidine derivatives
Wissenschaftliche Forschungsanwendungen
Phenylbutazone calcium has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of pyrazolidine derivatives.
Biology: Investigated for its effects on inflammatory pathways and prostaglandin synthesis.
Medicine: Studied for its potential use in treating inflammatory conditions, although its use in human medicine is limited due to safety concerns.
Wirkmechanismus
Phenylbutazone calcium can be compared with other NSAIDs, such as:
Ibuprofen: Unlike this compound, ibuprofen is widely used in human medicine and has a better safety profile.
Aspirin: Aspirin also inhibits COX but has additional antiplatelet effects, making it useful for cardiovascular conditions.
Naproxen: Similar to ibuprofen, naproxen is used for its anti-inflammatory and analgesic properties but has a longer duration of action.
Uniqueness: this compound is unique in its potent anti-inflammatory effects, making it particularly useful in veterinary medicine for treating severe musculoskeletal disorders. its potential for severe adverse effects limits its use in human medicine .
Vergleich Mit ähnlichen Verbindungen
- Ibuprofen
- Aspirin
- Naproxen
- Diclofenac
- Indomethacin
Eigenschaften
CAS-Nummer |
70145-60-7 |
|---|---|
Molekularformel |
C38H38CaN4O4 |
Molekulargewicht |
654.8 g/mol |
IUPAC-Name |
calcium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate |
InChI |
InChI=1S/2C19H20N2O2.Ca/c2*1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h2*4-13,22H,2-3,14H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
XMVFRSAMWBGRNR-UHFFFAOYSA-L |
SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2] |
Kanonische SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2] |
Aussehen |
Solid powder |
Key on ui other cas no. |
70145-60-7 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Phenylbutazone calcium; DA-241; DA241; DA 241; P 241; Phenylbutazone calcium salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






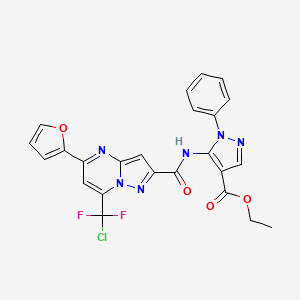
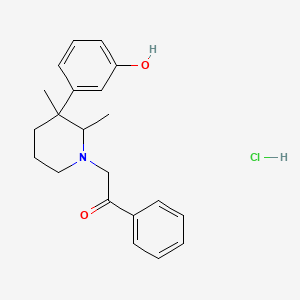

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)

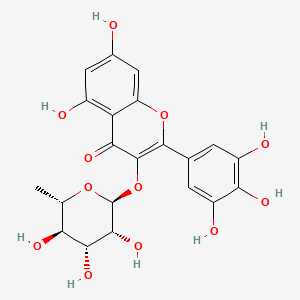
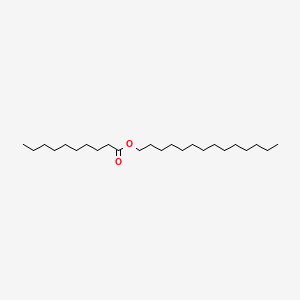
![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)
